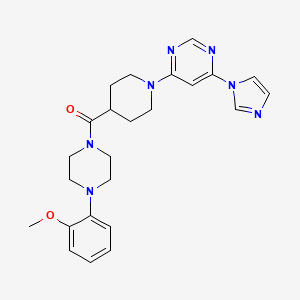
(1-(6-(1H-咪唑-1-基)嘧啶-4-基)哌啶-4-基)(4-(2-甲氧基苯基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H29N7O2 and its molecular weight is 447.543. The purity is usually 95%.
The exact mass of the compound (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药应用
咪唑是许多药物的关键成分,因为它具有广泛的化学和生物学特性 . 它存在于一些药物中,例如克利米唑(抗组胺药)、依托咪唑(止痛药)、恩维罗昔(抗病毒药)、阿斯替米唑(抗组胺药)、奥美拉唑、泮托拉唑(抗溃疡药)、噻苯达唑(抗蠕虫药)、诺考达唑(抗线虫药)、甲硝唑、硝基咪唑(杀菌剂)、美唑(杀锥虫剂)、硫唑嘌呤(抗类风湿关节炎)、达卡巴嗪(霍奇金病)、替硝唑、奥硝唑(抗原虫药和抗菌药) .
抗菌活性
咪唑衍生物显示出不同的生物活性,如抗菌、抗分枝杆菌、抗真菌和抗蠕虫活性 . 例如,甲硝唑和硝基咪唑具有杀菌特性 .
抗炎和抗肿瘤活性
咪唑衍生物还表现出抗炎和抗肿瘤活性 . 这使得它们在开发治疗各种炎症性疾病和癌症的新药方面很有价值 .
抗氧化活性
据报道,咪唑衍生物具有抗氧化活性 . 这种特性在治疗由氧化应激引起的疾病方面可能是有益的 .
抗糖尿病和抗过敏活性
咪唑衍生物在治疗糖尿病和过敏方面显示出潜力 . 例如,据报道某些咪唑衍生物表现出抗糖尿病和抗过敏活性 .
6. 在染料用于太阳能电池和其他光学应用中的应用 咪唑正在部署到新兴的染料用于太阳能电池和其他光学应用的研究中 . 它们独特的特性使其适用于这些领域 .
功能材料中的应用
咪唑也正在用于功能材料的开发 . 它们在这个领域的通用性和实用性突出了对快速合成咪唑的方法的需求 .
催化中的应用
生物活性
The compound (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and oncology. Its unique structural features, including a piperidine ring, pyrimidine moiety, and imidazole group, suggest a diverse range of interactions with biological targets.
Structural Overview
The molecular formula of this compound is C22H24N6O with a molecular weight of approximately 388.5 g/mol. The presence of multiple nitrogen atoms in its structure enhances its ability to interact with various biological molecules, contributing to its pharmacological properties.
1. JNK3 Inhibition
Research indicates that this compound acts as a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3) , which plays a significant role in neurodegenerative diseases, including Alzheimer's disease. The inhibition of JNK3 has been linked to neuroprotection against amyloid beta-induced neurotoxicity, making this compound a promising candidate for therapeutic applications in neurodegeneration .
2. Anticancer Properties
The compound has also shown potential anticancer activity. Studies involving imidazole derivatives have reported significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this one exhibited IC50 values ranging from 80 to 1000 nM against colorectal (HCT-15), breast (MDA-MB-468), and cervical (HeLa) cancer cells . The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that structural variations among compounds can lead to distinct biological activities. The following table summarizes the biological activities of several related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-[4-(1H-Imidazol-2-YL)piperidin-1-YL]pyrimidin-4-amines | Imidazole and piperidine rings | Potential kinase inhibitors | Variations in substituents affect selectivity |
| 2-Amino-pyrimidines | Pyrimidine core with amino substituents | Antimicrobial properties | Simpler structure; less diverse activity |
| Benzimidazole derivatives | Contains benzimidazole instead of imidazole | Anticancer activity | Different ring system alters interaction profiles |
This comparison highlights how modifications in molecular structure can influence the pharmacological profile and therapeutic potential of these compounds.
The biological activity of the compound is primarily attributed to its ability to form hydrogen bonds and engage in π-stacking interactions due to its heterocyclic nature. Binding studies have indicated that the compound's affinity for JNK3 is significant, providing insights into its mechanism of action and therapeutic efficacy .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Neuroprotective Effects : A study demonstrated that JNK inhibitors could mitigate neuronal death in models of Alzheimer's disease, suggesting that compounds like this one could be beneficial in clinical applications targeting neurodegeneration .
- Anticancer Efficacy : In vitro assays showed that related imidazole derivatives significantly inhibited cancer cell proliferation and induced apoptosis in HeLa cells at concentrations as low as 2 µM .
属性
IUPAC Name |
[1-(6-imidazol-1-ylpyrimidin-4-yl)piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2/c1-33-21-5-3-2-4-20(21)28-12-14-30(15-13-28)24(32)19-6-9-29(10-7-19)22-16-23(27-17-26-22)31-11-8-25-18-31/h2-5,8,11,16-19H,6-7,9-10,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWAPEBCCMFCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














